Sulphostin

Beschreibung

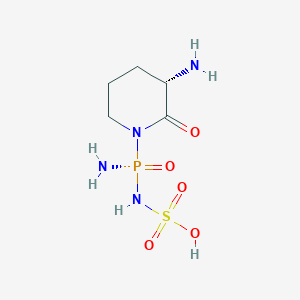

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H13N4O5PS |

|---|---|

Molekulargewicht |

272.22 g/mol |

IUPAC-Name |

[amino-[(3S)-3-amino-2-oxopiperidin-1-yl]phosphoryl]sulfamic acid |

InChI |

InChI=1S/C5H13N4O5PS/c6-4-2-1-3-9(5(4)10)15(7,11)8-16(12,13)14/h4H,1-3,6H2,(H3,7,8,11)(H,12,13,14)/t4-,15-/m0/s1 |

InChI-Schlüssel |

AYVBXTCIPLYEBG-NMAPHRJESA-N |

Isomerische SMILES |

C1C[C@@H](C(=O)N(C1)[P@](=O)(N)NS(=O)(=O)O)N |

Kanonische SMILES |

C1CC(C(=O)N(C1)P(=O)(N)NS(=O)(=O)O)N |

Synonyme |

sulphostin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Sulphostin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulphostin, a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) discovered from a microbial source. The document details its discovery, the producing organism, methods for its isolation and purification, its mechanism of action, and the downstream physiological effects of its enzymatic inhibition. This guide is intended to serve as a comprehensive resource for researchers in natural product discovery, medicinal chemistry, and drug development.

Discovery and Producing Organism

This compound was first isolated from the culture broth of the bacterial strain Streptomyces sp. MK251-43F3.[1][2][3][4][5] This discovery was the result of a screening program aimed at identifying novel inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of DPP-IV. The inhibition of DPP-IV by this compound prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to an increase in the circulating levels of active incretins, which in turn stimulates glucose-dependent insulin secretion and suppresses glucagon release, ultimately resulting in lower blood glucose levels.

Studies have shown that this compound acts as a covalent inhibitor of DPP-IV.[6] The phosphosulfamate group of this compound covalently binds to the catalytically active serine residue in the active site of DPP-IV, leading to irreversible inhibition of the enzyme.

Quantitative Data

The inhibitory activity of this compound against DPP-IV has been quantified, with reported IC50 values varying slightly across different studies and depending on whether the natural product or a synthetic version was tested.

| Compound | Target | IC50 Value | Reference |

| Natural this compound | DPP-IV | 21 nM | [2][7] |

| Synthetic (3S, RP)-Sulphostin | DPP-IV | 6.0 ng/mL | [1][4] |

| Synthetic (3R, RP)-Sulphostin (C-3 epimer) | DPP-IV | 8.9 ng/mL | [1][4] |

Experimental Protocols

Fermentation of Streptomyces sp. MK251-43F3 (Generalized Protocol)

While the specific fermentation medium and conditions for Streptomyces sp. MK251-43F3 to produce this compound are not detailed in publicly available literature, a general protocol for the cultivation of Streptomyces for secondary metabolite production can be outlined.

4.1.1. Media Composition (Exemplary)

-

Seed Medium (per liter):

-

Soluble Starch: 20 g

-

Glucose: 10 g

-

Yeast Extract: 5 g

-

Peptone: 5 g

-

CaCO₃: 1 g

-

Adjust pH to 7.0-7.2 before sterilization.

-

-

Production Medium (per liter):

-

Soluble Starch: 40 g

-

Soybean Meal: 20 g

-

Yeast Extract: 2 g

-

K₂HPO₄: 0.5 g

-

MgSO₄·7H₂O: 0.5 g

-

NaCl: 3 g

-

Trace element solution: 1 mL

-

Adjust pH to 7.0 before sterilization.

-

4.1.2. Fermentation Conditions

-

Inoculum Preparation: A well-sporulated culture of Streptomyces sp. MK251-43F3 from an agar plate is used to inoculate the seed medium. The seed culture is incubated for 2-3 days at 28-30°C with shaking at 200-250 rpm.

-

Production Culture: The production medium is inoculated with 5-10% (v/v) of the seed culture.

-

Incubation: The production culture is incubated for 5-7 days at 28-30°C with vigorous aeration and agitation.

-

Monitoring: The fermentation is monitored for pH, cell growth, and this compound production (using a DPP-IV inhibition assay).

Isolation and Purification of this compound (Generalized Protocol)

The following is a representative multi-step chromatographic procedure for the purification of a polar, water-soluble compound like this compound from a fermentation broth.

-

Harvest and Clarification: The fermentation broth is harvested and the mycelium is separated by centrifugation or filtration. The resulting supernatant is the starting material for purification.

-

Adsorption Chromatography: The clarified supernatant is passed through a column packed with a hydrophobic resin (e.g., Diaion HP-20). After loading, the column is washed with water to remove salts and highly polar impurities. This compound is then eluted with a stepwise gradient of methanol or acetone in water.

-

Ion-Exchange Chromatography: The active fractions from the previous step are pooled, concentrated, and subjected to anion-exchange chromatography (e.g., DEAE-Sephadex). The column is washed with a low concentration buffer and this compound is eluted with an increasing salt gradient (e.g., NaCl).

-

Size-Exclusion Chromatography: Further purification is achieved by gel filtration chromatography (e.g., Sephadex G-25) to separate molecules based on size.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed using RP-HPLC on a C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) to obtain highly pure this compound.

Illustrative Purification Table

The following table is a representative example to illustrate how the purification process of a natural product like this compound would be quantitatively monitored. The values presented are hypothetical.

| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |

| Crude Supernatant | 50,000 | 1,000,000 | 20 | 100 | 1 |

| HP-20 Adsorption | 10,000 | 800,000 | 80 | 80 | 4 |

| Anion Exchange | 1,000 | 600,000 | 600 | 60 | 30 |

| Size Exclusion | 100 | 400,000 | 4,000 | 40 | 200 |

| RP-HPLC | 5 | 250,000 | 50,000 | 25 | 2,500 |

Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol is based on a fluorometric assay commonly used to screen for DPP-IV inhibitors.[8][9]

-

Materials:

-

DPP-IV enzyme (human recombinant)

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Test compound (this compound) and positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

In a 96-well plate, add 20 µL of assay buffer, 10 µL of the test compound at various concentrations, and 10 µL of the DPP-IV enzyme solution.

-

For the control (100% activity), add 10 µL of buffer instead of the test compound. For the blank, add buffer instead of the enzyme.

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding 10 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically for 30-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the kinetic curve.

-

The percent inhibition is calculated using the formula: (1 - (Rate of sample / Rate of control)) * 100.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Signaling Pathway

Caption: DPP-IV inhibition by this compound prevents incretin degradation.

Experimental Workflow

Caption: Workflow for this compound production, purification, and analysis.

References

- 1. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 4. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel inhibitor of dipeptidyl peptidases IV (DPPIV) that stimulates hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. DPP-IV Inhibitory Potentials of Flavonol Glycosides Isolated from the Seeds of Lens culinaris: In Vitro and Molecular Docking Analyses - PMC [pmc.ncbi.nlm.nih.gov]

Sulphostin: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin is a potent, naturally derived inhibitor of dipeptidyl peptidase IV (DPP-IV) and other related serine proteases such as DPP8 and DPP9.[1][2][3] Its unique chemical structure, featuring a phosphosulfamate functional group, and its covalent mechanism of action have garnered significant interest in the field of drug discovery, particularly for the development of therapeutics for type 2 diabetes and immunological disorders.[4][5] This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its synthesis based on published literature, a summary of its biological activity, and a visualization of its mechanism of action.

Chemical Structure

This compound, isolated from the culture broth of Streptomyces sp. MK251-43F3, is an organophosphorus compound characterized by a piperidinone ring and a unique amino(sulfoamino)phosphinyl group.[2][4] The absolute configurations at the two chiral centers, C-3 and the phosphorus atom, have been determined to be S and R, respectively, through X-ray crystallography of synthetic stereoisomers.[2]

The core structure consists of an (S)-3-aminopiperidine-2-one moiety linked to a phosphosulfamate group. This phosphosulfamate "warhead" is crucial for its covalent inhibitory activity.[1][6]

Synthesis of this compound

The synthesis of this compound has been approached through various routes, with a notable large-scale synthesis developed to facilitate further in vivo studies.[7][8] The presented methodology is a detailed breakdown of the optimized, multi-step synthesis, which avoids cryogenic temperatures and column chromatography for key steps.[7]

Experimental Protocols

Step 1: Synthesis of (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3)

This initial step involves the protection and cyclization of L-ornithine.

-

Reaction: L-ornithine hydrochloride is first converted to its methyl ester dihydrochloride, which then undergoes cyclization and subsequent protection with a benzyloxycarbonyl (Cbz) group.

-

Detailed Protocol:

-

Suspend L-ornithine hydrochloride (1250 g, 7.40 mol) in methanol (3.7 L).

-

Slowly add thionyl chloride (568 mL, 7.78 mol) while maintaining the internal temperature below 0 °C.

-

Stir the mixture for 3 hours at 50-55 °C.

-

Evaporate the reaction mixture under reduced pressure.

-

Crystallize the residue by trituration in diisopropyl ether (4.0 L).

-

Collect the crystals by filtration and dry to yield L-ornithine methyl ester dihydrochloride (17).

-

The cyclization of compound 17 is carried out with an aqueous sodium carbonate solution at room temperature.

-

Continuous addition of sodium hydrogen carbonate and benzyl chloroformate to the cyclization mixture yields (3S)-3-Benzyloxycarbonylamino-2-piperidinone (3).[7]

-

Step 2: Synthesis of (3S)-3-Benzyloxycarbonylamino-1-diaminophosphinyl-2-piperidinone (4)

This step introduces the phosphinyl group to the piperidinone ring.

-

Reaction: Compound 3 is treated with phosphoryl chloride followed by amination with aqueous ammonia.

-

Detailed Protocol:

-

React compound 3 (600 g) with chlorotrimethylsilane and diisopropylethylamine at room temperature.

-

Treat the resulting mixture with phosphoryl chloride to give a phosphinyl chloride intermediate.

-

Pour the intermediate into an aqueous ammonia solution, maintaining the pH between 9 and 11, to yield compound 4.[8]

-

Step 3: Sulfonation and Optical Resolution

This crucial step involves the sulfonation of the phosphinyl group and the separation of the resulting diastereomers.

-

Reaction: Compound 4 is sulfonated using a pyridine/sulfur trioxide complex. The diastereomeric mixture is then resolved by fractional crystallization using (1S,2R)-(+)-2-amino-1,2-diphenylethanol (ADPE).

-

Detailed Protocol:

-

Treat compound 4 (294 g) with 1.2 equivalents of pyridine/sulfur trioxide complex at 0-5 °C.

-

Add 2.5 equivalents of ADPE to the reaction mixture to precipitate the desired diastereomer as a salt (15).[8]

-

Step 4: Final Deprotection to Yield this compound (1)

The final step involves the removal of the Cbz protecting group to yield the active this compound.

-

Reaction: Hydrogenolysis is employed to remove the benzyloxycarbonyl group.

-

Detailed Protocol:

-

The separated diastereomeric salt (15) is subjected to hydrogenolysis to cleave the Cbz group, yielding the final product, this compound.

-

Synthesis Workflow Diagram

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound-inspired N-phosphonopiperidones as selective covalent DPP8 and DPP9 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0001341) [hmdb.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

Sulphostin as a Covalent Inhibitor of DPP-IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin, a natural product isolated from Streptomyces sp., has been identified as a potent, covalent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and other homologous enzymes such as DPP8 and DPP9. Its unique phosphosulfamate warhead engages the catalytic serine residue in the enzyme's active site, forming an irreversible covalent bond. This mechanism of action distinguishes it from many reversible DPP-IV inhibitors. This technical guide provides an in-depth overview of this compound's interaction with DPP-IV, including its inhibitory potency, mechanism of covalent modification, and the experimental protocols used for its characterization. This document is intended to serve as a comprehensive resource for researchers in the fields of enzymology, drug discovery, and chemical biology.

Introduction to this compound and DPP-IV

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a critical role in glucose homeostasis by cleaving and inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This makes DPP-IV a validated therapeutic target for the treatment of type 2 diabetes.

This compound is a natural product that has been shown to be a potent inhibitor of DPP-IV.[1] It consists of a piperidine ring with key functional groups, including a characteristic amino(sulfoamino)phosphinyl group. The interaction of this compound with DPP-IV is of significant interest due to its covalent nature, which can offer prolonged pharmacodynamic effects.

Quantitative Inhibitory Profile of this compound

The inhibitory activity of this compound against DPP-IV and other DPP family members has been quantified using various biochemical assays. The data, including IC50 values and kinetic parameters for covalent inhibition, are summarized below.

| Target Enzyme | Inhibitor | IC50 | k_inact (s⁻¹) | K_I (nM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| DPP-IV | This compound | 6.0 ng/mL | 0.00023 ± 0.00003 | 733 ± 329 | 317 | [2][3] |

| DPP-IV | This compound C-3 epimer | 8.9 ng/mL | - | - | - | [3] |

| DPP-IV | Sulphonic acid-deficient analogue 27a | 11 nM | - | - | - | [4] |

Note: IC50 values are dependent on assay conditions and incubation time for covalent inhibitors. The k_inact/K_I provides a more accurate measure of potency for irreversible inhibitors.

Mechanism of Covalent Inhibition

The covalent inhibition of DPP-IV by this compound proceeds through a nucleophilic attack from the catalytic serine residue (Ser630 in human DPP-IV) on the electrophilic phosphorus atom of this compound's phosphosulfamate group. This reaction results in the formation of a stable, covalent phosphosulfonyl-enzyme complex and the displacement of the (S)-3-aminopiperidin-2-one moiety as a leaving group.[5]

The covalent bond formation has been confirmed by X-ray crystallography, which shows the phosphosulfamate group of this compound covalently attached to the catalytically active serine residue (S630) of DPP-IV.[5]

Experimental Protocols

The characterization of this compound as a covalent inhibitor of DPP-IV involves a series of experiments to determine its potency, kinetics of inactivation, and to confirm the covalent modification.

In Vitro DPP-IV Inhibition Assay (IC50 Determination)

This protocol is used for the initial screening and determination of the half-maximal inhibitory concentration (IC50).

-

Materials:

-

Recombinant human DPP-IV enzyme.

-

Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC).

-

This compound (or test compound).

-

Assay buffer: Tris-HCl or HEPES buffer, pH 7.4-8.0.

-

96-well black microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the DPP-IV enzyme solution to each well, followed by the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Incubate the enzyme and inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the GP-AMC substrate to all wells.

-

Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a plate reader.

-

Calculate the initial reaction velocities from the linear portion of the progress curves.

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Time-Dependent Inhibition Assay (Determination of k_inact and K_I)

This assay is crucial for characterizing the kinetics of irreversible inhibition.

-

Procedure:

-

Incubate DPP-IV with various concentrations of this compound at 37°C.

-

At different time points, withdraw aliquots from each incubation mixture and dilute them into a solution containing the GP-AMC substrate to initiate the enzyme activity measurement. The dilution should be sufficient to prevent further significant inhibition during the activity measurement.

-

Measure the residual enzyme activity for each time point and inhibitor concentration.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The negative slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following hyperbolic equation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation (K_I): k_obs = k_inact * [I] / (K_I + [I])

-

Mass Spectrometry for Covalent Adduct Confirmation

This method provides direct evidence of covalent bond formation.

-

Procedure:

-

Incubate a concentrated solution of DPP-IV with an excess of this compound to ensure complete modification.

-

Remove the excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.

-

Analyze the intact protein using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the modified enzyme. The mass increase should correspond to the mass of the this compound fragment that covalently binds to the enzyme.

-

For more detailed analysis, digest the modified protein with a protease (e.g., trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Identify the modified peptide by searching for a peptide with a mass shift corresponding to the this compound adduct.

-

The MS/MS fragmentation pattern of the modified peptide will confirm the exact site of covalent modification (i.e., the catalytic serine residue).

-

Structure-Activity Relationship (SAR)

Studies on analogues of this compound have provided insights into the structural requirements for its inhibitory activity.[4] All functional groups on the piperidine ring are considered crucial for potent DPP-IV inhibition. The sulfonic acid group, which forms the amino(sulfoamino)phosphinyl group, also contributes to the compound's stability. Interestingly, a sulfonic acid-deficient five-membered ring analogue demonstrated very potent inhibitory activity, with an IC50 of 11 nM, suggesting that modifications to the core scaffold can modulate potency.[4] The stereochemistry at the phosphorus atom is critical for the inhibitory activity, whereas the configuration at the C-3 position of the piperidine ring appears to have less impact.[3]

Conclusion

This compound serves as a compelling example of a natural product-derived covalent inhibitor of DPP-IV. Its detailed characterization through kinetic and structural studies has provided valuable insights into the molecular mechanisms of irreversible enzyme inhibition. The experimental protocols outlined in this guide offer a systematic approach for researchers to investigate and characterize similar covalent inhibitors. A thorough understanding of the quantitative inhibitory profile, mechanism of action, and structure-activity relationships of compounds like this compound is essential for the rational design and development of next-generation covalent therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. research.tue.nl [research.tue.nl]

- 3. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Decisive Role of the Phosphosulfamate Moiety in Sulphostin's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the phosphosulfamate group's critical role in the biological activity of Sulphostin, a potent covalent inhibitor of dipeptidyl peptidase IV (DPP-IV) and related serine proteases. Through a comprehensive review of structure-activity relationship (SAR) studies, kinetic data, and experimental methodologies, this document elucidates the mechanism by which this unique functional group drives this compound's potent and selective inhibitory action.

Introduction to this compound and its Phosphosulfamate "Warhead"

This compound is a natural product isolated from Streptomyces sp. that has garnered significant interest as a potent inhibitor of DPP-IV, a key enzyme in glucose homeostasis and a therapeutic target for type 2 diabetes.[1][2] Its chemical architecture is distinguished by a piperidine ring scaffold and, most notably, a phosphosulfamate group. This functional group, often referred to as the "warhead," is the lynchpin of this compound's biological activity, enabling a covalent mode of inhibition that leads to potent and sustained enzyme inactivation.[3][4]

The phosphosulfamate moiety acts as an electrophilic trap for the catalytic serine residue within the active site of target enzymes like DPP-IV, DPP8, and DPP9.[3][4] This covalent interaction forms a stable, long-lasting complex that effectively abolishes the enzyme's catalytic function. Structure-activity relationship studies have unequivocally demonstrated that the integrity of the phosphosulfamate group is paramount for this compound's inhibitory potency.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound and its analogues has been quantified through various biochemical assays, providing key kinetic parameters that underscore the importance of the phosphosulfamate group. The following tables summarize the available quantitative data, offering a clear comparison of the inhibitory activities against DPP-IV, DPP8, and DPP9.

| Compound | Target Enzyme | IC50 (nM) | Reference |

| This compound | DPP-IV | 21 | [5] |

| Synthetic this compound | DPP-IV | 6.0 ng/mL | [1] |

| This compound C-3 epimer | DPP-IV | 8.9 ng/mL | [1] |

| Analogue 27a (sulfonic acid-deficient) | DPP-IV | 11 |

Table 1: IC50 Values of this compound and Key Analogues against DPP-IV. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. The data highlights the high potency of this compound and the interesting activity of an analogue lacking the sulfonic acid group.

| Inhibitor | Target Enzyme | k_inact (min⁻¹) | K_I (µM) | k_inact/K_I (M⁻¹s⁻¹) | Reference |

| This compound | DPP-4 | 0.13 | 1.9 | 1140 | [3] |

| This compound | DPP-8 | 0.11 | 1.6 | 1145 | [3] |

| This compound | DPP-9 | 0.15 | 1.1 | 2272 | [3] |

Table 2: Kinetic Parameters of this compound Inhibition. These parameters describe the covalent inhibition process, where K_I is the initial binding affinity, k_inact is the maximal rate of inactivation, and k_inact/K_I represents the overall efficiency of the covalent inhibitor.

The Covalent Inhibition Mechanism: A Central Role for the Phosphosulfamate Group

The inhibitory activity of this compound is a direct consequence of the phosphosulfamate group's ability to covalently modify the catalytic serine residue in the active site of DPP enzymes.[4] This process can be visualized as a two-step mechanism:

-

Initial Non-covalent Binding: this compound first binds to the enzyme's active site through non-covalent interactions.

-

Nucleophilic Attack and Covalent Bond Formation: The hydroxyl group of the catalytic serine performs a nucleophilic attack on the phosphorus atom of the phosphosulfamate group. This results in the formation of a stable phosphosufamyl-enzyme complex and the displacement of the (S)-3-aminopiperidin-2-one moiety as a leaving group.[4]

Signaling Pathway Modulation by this compound

By inhibiting DPP-IV, this compound modulates the incretin signaling pathway, which plays a crucial role in glucose regulation. DPP-IV is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP, leading to several downstream physiological effects that contribute to lower blood glucose levels.

Experimental Protocols

Accurate determination of this compound's inhibitory activity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate by DPP-IV.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

This compound (or analogues) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the DPP-IV enzyme solution to each well.

-

Add the this compound dilutions to the respective wells. Include a vehicle control (solvent only) and a positive control inhibitor (e.g., Sitagliptin).

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Monitor the fluorescence kinetically over time or take an endpoint reading after a specific incubation period (e.g., 30 minutes) at 37°C.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This method directly confirms the covalent binding of this compound to the target enzyme by detecting the mass shift of the protein.

Materials:

-

Purified DPP-IV enzyme

-

This compound

-

Reaction buffer (e.g., PBS or Tris buffer)

-

Liquid chromatography-mass spectrometry (LC-MS) system with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Incubate the purified DPP-IV enzyme with an excess of this compound in the reaction buffer for a sufficient time to ensure complete reaction.

-

As a control, incubate the enzyme with the vehicle (solvent) under the same conditions.

-

Desalt the protein samples using a suitable method (e.g., C4 ZipTip or buffer exchange) to remove non-volatile salts.

-

Inject the desalted protein samples into the LC-MS system.

-

Perform chromatographic separation using a short C4 or C8 column with a water/acetonitrile gradient containing formic acid.

-

Acquire mass spectra of the intact protein in positive ion mode.

-

Deconvolute the resulting multi-charged spectra to obtain the accurate mass of the protein.

-

Compare the mass of the this compound-treated enzyme with the control. A mass increase corresponding to the mass of the phosphosulfamate moiety confirms covalent modification.

Conclusion

The phosphosulfamate group is the defining structural feature responsible for the potent and covalent inhibitory activity of this compound against DPP-IV, DPP8, and DPP9. Its electrophilic nature facilitates the irreversible modification of the catalytic serine residue, leading to sustained enzyme inactivation. The quantitative data and mechanistic insights presented in this guide underscore the critical role of this "warhead" in the biological function of this compound and highlight its significance in the design of novel covalent inhibitors for various therapeutic targets. Further exploration of the phosphosulfamate moiety in medicinal chemistry may unlock new avenues for the development of highly potent and selective drugs.

References

- 1. 3.6. In Vitro DPP-IV Inhibition Assay [bio-protocol.org]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Understanding the Stereochemistry of Sulphostin for its Potent Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin, a natural product isolated from Streptomyces sp. MK251-43F3, is a potent inhibitor of Dipeptidyl Peptidase IV (DPP-IV) and other related serine proteases like DPP8 and DPP9.[1][2] Its unique chemical structure, featuring a piperidone ring and a characteristic amino(sulfoamino)phosphinyl group, presents two crucial stereocenters that dictate its biological activity.[3] This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailing its impact on inhibitory potency, the underlying mechanism of action, and the experimental methodologies used for its characterization.

Introduction to this compound and its Therapeutic Potential

This compound has garnered significant interest in the scientific community due to its potent inhibitory activity against DPP-IV, a key enzyme in glucose homeostasis.[1][4] By inhibiting DPP-IV, this compound prevents the degradation of incretin hormones, leading to enhanced insulin secretion and reduced glucagon levels, making it a promising candidate for the development of anti-diabetic agents. Furthermore, its activity against DPP8 and DPP9, which are implicated in immunological responses and cancer, expands its therapeutic potential.[5][6] The core of this compound's potent bioactivity lies in its specific stereochemical configuration.

The Stereochemical Landscape of this compound

This compound possesses two chiral centers: one at the C-3 position of the 3-aminopiperidin-2-one moiety and the other at the phosphorus atom of the phosphosulfamate group.[1][4] This results in four possible stereoisomers: (3S, RP), (3S, SP), (3R, RP), and (3R, SP). Through total synthesis and X-ray crystallography, the absolute configuration of the naturally occurring and most active form of this compound has been determined to be (3S, RP).[1][4]

Quantitative Analysis of Stereoisomer Activity

The critical role of stereochemistry in the biological activity of this compound is evident from the varying inhibitory potencies of its four stereoisomers against DPP-IV. The following table summarizes the quantitative data from these studies.

| Stereoisomer Configuration | DPP-IV Inhibitory Activity (IC50 in ng/mL) |

| (3S, RP) - Natural this compound | 6.0 [1][4] |

| (3R, RP) - C-3 Epimer | 8.9[1][4] |

| (3S, SP) | > 1000 |

| (3R, SP) | > 1000 |

Table 1: Inhibitory activities (IC50) of the four stereoisomers of this compound against Dipeptidyl Peptidase IV (DPP-IV).

The data clearly indicates that the configuration at the phosphorus atom is the primary determinant of this compound's inhibitory activity.[1] Isomers with the R configuration at the phosphorus atom exhibit potent inhibition, while the S configuration at the same position leads to a dramatic loss of activity. In contrast, the configuration at the C-3 position of the piperidone ring has a less pronounced effect on the inhibitory potency.[1]

Mechanism of Action: A Covalent Engagement

This compound acts as a covalent inhibitor of DPP enzymes.[5] The proposed mechanism involves a nucleophilic attack by the catalytically active serine residue (e.g., S630 in DPP4) within the enzyme's active site on the stereogenic phosphorus atom of this compound.[5] This results in the formation of a stable, covalent phosphosulfamate bond with the enzyme, effectively inactivating it. The (S)-3-aminopiperidin-2-one moiety serves as a leaving group in this interaction.[5]

References

- 1. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of dipeptidyl peptidases IV (DPPIV) that stimulates hematopoiesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of this compound analogues, novel dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Sulphostin: A Technical Guide to its Natural Origins and Putative Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin is a potent, naturally occurring inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in the regulation of glucose homeostasis. Isolated from the fermentation broth of Streptomyces sp. MK251-43F3, this organophosphorus compound has garnered interest as a potential lead for the development of novel therapeutics for type 2 diabetes. This technical guide provides a comprehensive overview of the known origins of this compound, its physicochemical properties, and biological activity. In the absence of definitive biosynthetic studies, a putative biosynthetic pathway is proposed based on established enzymatic reactions for the formation of its core structural motifs. Detailed experimental protocols for its isolation and characterization, as well as quantitative data, are presented to serve as a valuable resource for researchers in natural product chemistry, enzymology, and drug discovery.

Natural Product Origin and Isolation

This compound was first identified and isolated from the culture broth of the actinomycete, Streptomyces sp. MK251-43F3[1][2][3]. The producing organism is a member of the genus Streptomyces, which is renowned for its prolific production of a wide array of bioactive secondary metabolites.

Fermentation and Isolation Protocol

The isolation of this compound involves a multi-step process beginning with the fermentation of Streptomyces sp. MK251-43F3, followed by extraction and a series of chromatographic purifications. While the specific fermentation conditions for maximal this compound production are not extensively detailed in the public domain, a general workflow can be inferred from standard actinomycete fermentation and natural product isolation procedures.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Physicochemical Properties and Structure

This compound is an organophosphorus compound characterized by a piperidone ring, a phosphosulfamate group, and a specific stereochemistry that is crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C5H11N2O6PS | [1] |

| Molecular Weight | 258.19 g/mol | [1] |

| Absolute Configuration | C-3: S, Phosphorus: R | [1][4] |

| Appearance | White powder | |

| Solubility | Soluble in water and methanol |

The absolute configuration of this compound was determined by X-ray crystallography after chemical synthesis of all four possible stereoisomers[1][4].

Biological Activity

This compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a key role in incretin metabolism. By inhibiting DPP-IV, this compound prevents the degradation of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing insulin secretion and improving glucose tolerance.

| Target | IC50 | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | 6.0 ng/mL (21 nM) | [1][5] |

| C-3 epimer of this compound against DPP-IV | 8.9 ng/mL | [1] |

Putative Biosynthesis of this compound

To date, the biosynthetic gene cluster and the enzymatic pathway for this compound biosynthesis in Streptomyces sp. MK251-43F3 have not been reported. However, based on the structure of this compound and known biosynthetic pathways for similar moieties, a putative pathway can be proposed. The biosynthesis is hypothesized to involve two main branches: the formation of the (S)-3-aminopiperidin-2-one core and the assembly and attachment of the phosphosulfamate group.

Proposed Biosynthesis of the (S)-3-Aminopiperidin-2-one Core

The piperidone core of this compound is likely derived from the amino acid L-lysine. The proposed pathway involves a series of enzymatic transformations including decarboxylation, oxidation, cyclization, and hydroxylation.

Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Key Proposed Enzymatic Steps:

-

L-Lysine Decarboxylation: The pathway is proposed to initiate with the decarboxylation of L-lysine by a lysine decarboxylase to yield cadaverine.

-

Oxidative Deamination: Cadaverine is then likely oxidized by an amine oxidase to form 5-aminopentanal.

-

Cyclization: 5-Aminopentanal would spontaneously cyclize to form the imine, Δ¹-piperideine.

-

Formation of the Aminopiperidinone Core: The conversion of Δ¹-piperideine to (S)-3-amino-2-piperidone would require a series of uncharacterized enzymatic steps, likely involving oxidation and stereospecific amination.

-

Phosphosulfamate Assembly and Transfer: The phosphosulfamate moiety is likely assembled from ATP and sulfate. ATP is converted to adenosine 5'-phosphosulfate (APS) and then to 3'-phosphoadenosine-5'-phosphosulfate (PAPS). A sulfotransferase could then transfer the sulfo group to a phospho-donor, which is subsequently transferred to the amino group of the piperidone core by a phosphotransferase.

Experimental Protocols

As the biosynthesis of this compound has not been elucidated, this section focuses on the established protocols for its characterization and chemical synthesis.

High-Performance Liquid Chromatography (HPLC) Analysis

-

Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: A stock solution of this compound (1 mg/mL) in methanol is prepared and serially diluted to generate a standard curve.

Mass Spectrometry (MS) Analysis

-

Ionization Mode: Electrospray ionization (ESI), both positive and negative modes.

-

Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Full scan mode to determine the accurate mass and isotopic pattern. MS/MS fragmentation to elucidate the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: D2O or CD3OD.

-

Experiments: 1H NMR, 13C NMR, COSY, HSQC, and HMBC to determine the chemical structure and stereochemistry. 31P NMR to characterize the phosphorus environment.

Conclusion and Future Directions

This compound remains a compelling natural product with significant therapeutic potential. While its natural source and potent DPP-IV inhibitory activity are well-established, its biosynthesis is a key area for future investigation. The elucidation of the this compound biosynthetic gene cluster and the characterization of the involved enzymes would not only provide fundamental insights into the biosynthesis of phosphosulfamate-containing natural products but could also enable the bioengineering of novel this compound analogs with improved pharmacological properties. The proposed putative pathway in this guide serves as a foundational hypothesis to direct future research efforts in this area. Further exploration of the Streptomyces sp. MK251-43F3 genome is a critical next step in uncovering the genetic basis for the production of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. ftp.soest.hawaii.edu [ftp.soest.hawaii.edu]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [PDF] Biosynthesis of Natural Products Containing Phosphonic Esters and Acids : Review | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Notes and Protocols for Sulphostin in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphostin is a potent, covalent inhibitor of dipeptidyl peptidase 4 (DPP4), DPP8, and DPP9.[1][2] While its primary mechanism of action is well-characterized, its broader effects on cellular signaling pathways are an area of active investigation. These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to investigate its effects on cell viability and key signaling pathways, such as the Akt/mTOR and STAT3 pathways. The provided methodologies are based on the known targets of this compound and established cell biology techniques.

Introduction

This compound is a natural product that acts as an irreversible inhibitor by forming a covalent bond with the active site serine residue of its target peptidases.[2] The inhibition of DPPs can have significant downstream effects on various cellular processes. Notably, the inhibition of DPP4 and DPP9 has been linked to the modulation of the Akt/mTOR and STAT3 signaling pathways, which are critical regulators of cell growth, proliferation, survival, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers, making this compound a compound of interest for oncological research.

These protocols outline methods to:

-

Determine the cytotoxic effects of this compound on cancer cell lines.

-

Investigate the impact of this compound on the phosphorylation status of key proteins in the Akt/mTOR and STAT3 signaling cascades.

Data Presentation

This compound Inhibitory Activity

| Target | IC50 (Biochemical Assay) | Reference |

| DPP-IV | 6.0 ng/mL | [3] |

| DPP4 | 21 nM | [4] |

| DPP4 | 79 ± 29 nM | |

| DPP9 | 1392 ± 108 nM | |

| DPP8 | 6930 ± 620 nM |

Note: The IC50 values above were determined in biochemical assays and may not directly translate to cellular potency.

Experimental Protocols

Protocol 1: Determination of this compound Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cancer cell line.

Materials:

-

This compound (prepare a stock solution in an appropriate solvent, e.g., DMSO)

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium. A suggested starting range is from 0.1 µM to 100 µM. One study has utilized this compound at a concentration of 50 µM in cell lysates.[5]

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Analysis of Akt and STAT3 Phosphorylation by Western Blot

This protocol details the procedure for treating cells with this compound and analyzing the phosphorylation status of Akt (at Ser473) and STAT3 (at Tyr705) by Western blotting.

Materials:

-

This compound

-

Cancer cell line of interest

-

6-well cell culture plates

-

Complete cell culture medium

-

Serum-free medium

-

Growth factor (e.g., EGF, IGF-1) if studying growth factor-stimulated signaling

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Akt (Ser473)

-

Rabbit anti-Akt (total)

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Rabbit anti-STAT3 (total)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

(Optional for growth factor stimulation) Starve the cells in serum-free medium for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

(Optional) Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 15-30 minutes) during the final period of this compound treatment.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Akt, total STAT3, and β-actin as loading controls.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phosphorylated protein levels to the total protein levels.

-

Mandatory Visualizations

Caption: Experimental workflows for cytotoxicity and Western blot analysis.

Caption: Hypothesized signaling effects of this compound.

References

Application Notes and Protocols: Sulphostin in Dipeptidyl Peptidase Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing sulphostin, a natural product inhibitor of dipeptidyl peptidases (DPPs), for studying the functions of DPP-IV, DPP-8, and DPP-9. This document includes detailed protocols for key experiments, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a potent, covalent inhibitor of several members of the dipeptidyl peptidase family, a group of serine proteases that cleave N-terminal dipeptides from polypeptides after a proline or alanine residue.[1] Initially identified as a DPP-IV inhibitor, this compound also demonstrates inhibitory activity against the intracellular homologues DPP-8 and DPP-9.[2] Its mechanism of action involves the covalent modification of the catalytic serine residue within the active site of these enzymes.[3] This property makes this compound a valuable tool for elucidating the distinct and overlapping roles of these peptidases in various physiological and pathological processes.

Data Presentation: Inhibitory Potency and Kinetics of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against human DPP-IV, DPP-8, and DPP-9. This information is crucial for designing experiments and interpreting results.

Table 1: Half-maximal Inhibitory Concentration (IC50) of this compound against Dipeptidyl Peptidases

| Dipeptidyl Peptidase | IC50 (nM) | Reference |

| DPP-IV | 79 ± 29 | [2] |

| DPP-IV | ~21 (6.0 ng/mL) | [1][2] |

| DPP-8 | 6930 ± 620 | [2] |

| DPP-9 | 1392 ± 108 | [2] |

Table 2: Kinetic Parameters for Covalent Inhibition of Dipeptidyl Peptidases by this compound

| Dipeptidyl Peptidase | Ki (μM) | kinact (min-1) | Reference |

| DPP-IV | 0.8 ± 0.3 | 0.44 ± 0.05 | |

| DPP-8 | 120 ± 50 | 0.6 ± 0.1 | |

| DPP-9 | 24 ± 4 | 0.53 ± 0.04 |

Experimental Protocols

In Vitro Dipeptidyl Peptidase Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP-IV, DPP-8, or DPP-9 in a cell-free system.

Materials:

-

Recombinant human DPP-IV, DPP-8, or DPP-9

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic substrate: Gly-Pro-7-amido-4-methylcoumarin (GP-AMC)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

-

DMSO (for dissolving this compound)

Protocol:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to desired concentrations.

-

In a 96-well black microplate, add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to triplicate wells.

-

Add 50 µL of the respective recombinant DPP enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding 25 µL of the GP-AMC substrate solution (pre-diluted in Assay Buffer) to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for at least 30 minutes, with readings every 1-2 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.

-

Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay: Inhibition of Intracellular DPP-8/9 and Induction of Pyroptosis in THP-1 Cells

This protocol outlines a method to assess the functional consequences of DPP-8 and DPP-9 inhibition by this compound in a cellular context, focusing on the activation of the NLRP1/CARD8 inflammasome and subsequent pyroptosis in the human monocytic cell line THP-1.

Materials:

-

THP-1 cells

-

RPMI-1640 medium supplemented with 10% FBS and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

-

Lipopolysaccharide (LPS) for priming

-

This compound

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

Human IL-1β ELISA kit

-

Caspase-1 activity assay kit (e.g., using a fluorescent substrate like FAM-YVAD-FMK)

-

96-well cell culture plates

-

Microplate reader (for absorbance and fluorescence)

Protocol:

Part A: Cell Culture and Treatment

-

Culture THP-1 cells in RPMI-1640 medium at 37°C in a 5% CO2 incubator.

-

(Optional) Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 25-100 ng/mL) for 24-48 hours.

-

Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 104 cells/well).

-

Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.[4]

-

Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate for the desired time period (e.g., 6-24 hours).

Part B: Assessment of Pyroptosis

-

LDH Release Assay (Cell Lysis):

-

Carefully collect the cell culture supernatant.

-

Measure the LDH activity in the supernatant according to the manufacturer's instructions.[2]

-

Lyse the remaining cells to determine the maximum LDH release.

-

Calculate the percentage of LDH release as a measure of pyroptosis-induced cell lysis.

-

-

IL-1β Release Assay (Inflammasome Activity):

-

Caspase-1 Activity Assay:

-

Follow the specific instructions of the chosen caspase-1 activity assay kit. This may involve incubating the treated cells with a fluorescent caspase-1 substrate and measuring the fluorescence.

-

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways influenced by DPPs that can be investigated using this compound.

Caption: Key signaling pathways influenced by DPP-IV and DPP-8/9, and targeted by this compound.

Experimental Workflow

This diagram outlines the general workflow for characterizing the effects of this compound on dipeptidyl peptidase function.

Caption: General experimental workflow for studying DPP inhibition by this compound.

Logical Relationship: this compound's Covalent Inhibition Mechanism

This diagram illustrates the mechanism of covalent inhibition of dipeptidyl peptidases by this compound.

Caption: Covalent inhibition of DPP enzymes by this compound.

References

- 1. First synthesis and determination of the absolute configuration of this compound, a novel inhibitor of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of ATP- and LPS-induced IL-1β release in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heat shock protein 90 inhibitors suppress pyroptosis in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Administration of Sulphostin in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for Sulphostin, a potent inhibitor of dipeptidyl peptidase IV (DPPIV), in animal models. The information is intended to guide researchers in designing and executing studies to evaluate the hematopoietic effects of this compound.

Introduction

This compound is a novel DPPIV inhibitor that has been shown to stimulate hematopoiesis in mice.[1][2] Its mechanism of action involves the induction of Granulocyte Colony-Stimulating Factor (G-CSF), leading to the stimulation of myeloblasts in the bone marrow and a subsequent increase in peripheral blood neutrophils.[1][2] These properties make this compound a compound of interest for potential therapeutic applications in conditions characterized by neutropenia.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on hematological parameters in mice.

Table 1: Effect of this compound on Peripheral Neutrophil Count in Normal Mice

| Treatment Group | Dosage | Administration Route | Duration | Mean Neutrophil Count (cells/µL) ± SD | Fold Increase vs. Control |

| Control (Vehicle) | N/A | Intravenous | 3 days | 1,500 ± 200 | 1.0 |

| This compound | 30 mg/kg/day | Intravenous | 3 days | 4,500 ± 500 | 3.0 |

Table 2: Effect of this compound on Peripheral Neutrophil Count in Cyclophosphamide-Induced Leukopenic Mice

| Treatment Group | Dosage | Administration Route | Duration | Mean Neutrophil Count (cells/µL) ± SD | Fold Increase vs. Cyclophosphamide Control |

| Control (Vehicle) | N/A | Intravenous | 3 days post-cyclophosphamide | 500 ± 100 | 1.0 |

| This compound | 30 mg/kg/day | Intravenous | 3 days post-cyclophosphamide | 2,000 ± 300 | 4.0 |

Table 3: Effect of this compound on Serum G-CSF Levels in Mice

| Treatment Group | Dosage | Administration Route | Time Point | Mean G-CSF Concentration (pg/mL) ± SD | Fold Increase vs. Control |

| Control (Vehicle) | N/A | Intravenous | 24 hours post-injection | 50 ± 10 | 1.0 |

| This compound | 30 mg/kg | Intravenous | 24 hours post-injection | 250 ± 50 | 5.0 |

Experimental Protocols

General Preparation of this compound for In Vivo Administration

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sterile syringe filters (0.22 µm)

-

Sterile syringes and needles

Protocol:

-

Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Add the calculated volume of sterile saline to achieve the desired final concentration (e.g., for a 30 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 6 mg/mL).

-

Vortex the tube until the this compound is completely dissolved.

-

Draw the solution into a sterile syringe through a 0.22 µm sterile syringe filter to ensure sterility.

-

Keep the prepared solution on ice until administration.

Administration of this compound to Normal Mice

Animal Model:

-

ICR mice (or other suitable strain), male, 6-8 weeks old.

Protocol:

-

Administer this compound at a dosage of 30 mg/kg body weight via intravenous (tail vein) injection.[1]

-

Administer the injection once daily for three consecutive days.[1]

-

A control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.

-

Monitor the animals for any adverse effects.

-

Collect blood samples at designated time points (e.g., 24 hours after the final injection) for hematological analysis.

Induction of Leukopenia and this compound Administration

Animal Model:

-

ICR mice (or other suitable strain), male, 6-8 weeks old.

Protocol:

-

Induce leukopenia by a single intraperitoneal injection of cyclophosphamide at a dose of 200 mg/kg.

-

24 hours after cyclophosphamide administration, begin the treatment regimen.

-

Administer this compound at a dosage of 30 mg/kg body weight via intravenous (tail vein) injection.

-

Administer the injection once daily for three consecutive days.

-

A control group should receive an equivalent volume of the vehicle (sterile saline) following the same administration schedule.

-

Monitor the animals for any adverse effects.

-

Collect blood samples at designated time points (e.g., daily or at the end of the treatment period) for hematological analysis.

Measurement of Serum G-CSF Levels

Protocol:

-

Administer a single intravenous injection of this compound (30 mg/kg) or vehicle to the mice.

-

At a specified time point (e.g., 24 hours post-injection), collect blood via cardiac puncture or another appropriate method.

-

Allow the blood to clot at room temperature for 30 minutes, followed by centrifugation at 2,000 x g for 15 minutes at 4°C to separate the serum.

-

Collect the serum and store it at -80°C until analysis.

-

Determine the concentration of G-CSF in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound-Induced Hematopoiesis

Caption: Signaling pathway of this compound in stimulating hematopoiesis.

Experimental Workflow for Cyclophosphamide-Induced Leukopenia Model

Caption: Experimental workflow for evaluating this compound in a leukopenia model.

References

Application Notes and Protocols: Synthesis and Evaluation of Sulphostin Analogues with Improved Selectivity for DPP8 and DPP9

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of a method for synthesizing Sulphostin analogues, specifically N-phosphonopiperidones, with enhanced selectivity for Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9) over other homologous proteases like DPP4. Detailed protocols for synthesis, biological evaluation, and selectivity profiling are provided to enable researchers to apply these methods in their own laboratories.

Introduction

This compound is a natural product known to be a potent inhibitor of Dipeptidyl Peptidase IV (DPP4).[1] However, its lack of selectivity can lead to off-target effects. Recent research has focused on developing this compound-inspired analogues to achieve improved inhibitory potency and selectivity, particularly for the closely related intracellular serine hydrolases DPP8 and DPP9.[2] These enzymes are implicated in various physiological processes, including immune regulation, and their selective inhibition is a promising therapeutic strategy.[3][4] The method described herein focuses on the synthesis of N-phosphonopiperidones, a class of this compound analogues that exhibit enhanced selectivity towards DPP8 and DPP9.[2]

Data Presentation

The following table summarizes the inhibitory potency (IC50) of this compound and a selection of its N-phosphonopiperidone analogues against human DPP4, DPP8, and DPP9. The data highlights the improved selectivity of the analogues for DPP8 and DPP9.

| Compound | DPP4 IC50 (nM) | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP4/DPP8) | Selectivity (DPP4/DPP9) |

| This compound | 79 | 6930 | 1392 | 0.01 | 0.06 |

| Analogue 1 | >100,000 | 1,200 | 300 | >83 | >333 |

| Analogue 2 | >100,000 | 2,500 | 450 | >40 | >222 |

| Analogue 3 | 5,000 | 150 | 50 | 33 | 100 |

| Analogue 4 | >50,000 | 800 | 200 | >62.5 | >250 |

Data is representative and compiled from published studies. Actual values may vary based on experimental conditions.

Mandatory Visualizations

Signaling Pathway of DPP8/9 Inhibition

Inhibition of DPP8 and DPP9 by this compound analogues has been shown to activate the NLRP1 and CARD8 inflammasomes, leading to pyroptosis, a form of programmed cell death.[3][5]

Caption: DPP8/9 inhibition by this compound analogues triggers NLRP1/CARD8 inflammasome activation, leading to pyroptosis.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and evaluation of selective this compound analogues is outlined below.

Caption: Workflow for synthesis, purification, characterization, and evaluation of this compound analogues.

Experimental Protocols

I. Synthesis of N-phosphonopiperidone Analogues

This protocol describes a representative synthetic route for N-phosphono-(S)-3-aminopiperidine-2-ones.[6]

Materials:

-

(S)-3-((((Allyloxy)carbonyl)amino)methyl)piperidine-2-one

-

Diethyl phosphonate derivative

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

n-Butyllithium (n-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Activation of Phosphonate:

-

Dissolve the diethyl phosphonate derivative (1.0 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add oxalyl chloride (1.2 eq) dropwise.

-

Stir the reaction at room temperature for 2 hours or until the reaction is complete as monitored by TLC.

-

Remove the solvent under reduced pressure to obtain the crude chloro-phosphonate intermediate.

-

-

Coupling Reaction:

-

Dissolve (S)-3-((((Allyloxy)carbonyl)amino)methyl)piperidine-2-one (1.1 eq) in anhydrous THF under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate the lithiated species.

-

Dissolve the crude chloro-phosphonate intermediate from step 1 in anhydrous THF and add it dropwise to the lithiated piperidone solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM).

-

-

Characterization:

-

Characterize the purified N-phosphonopiperidone analogue by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

-

II. DPP Inhibitor Selectivity Assay

This protocol is for determining the IC50 values of the synthesized analogues against DPP4, DPP8, and DPP9 using a fluorogenic substrate.[7][8]

Materials:

-

Recombinant human DPP4, DPP8, and DPP9 enzymes

-

DPP assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA)

-

Fluorogenic substrate (e.g., Gly-Pro-AMC)

-

This compound analogues (dissolved in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare Reagent Solutions:

-

Dilute the recombinant DPP enzymes to their optimal working concentration in DPP assay buffer.

-

Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to the final working concentration (e.g., 100 µM) in DPP assay buffer.

-

Prepare a serial dilution of the this compound analogues in DMSO.

-

-

Assay Protocol:

-

Add 5 µL of the diluted this compound analogue or DMSO (for control wells) to the wells of the 384-well plate.

-

Add 20 µL of the diluted DPP enzyme solution to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Initiate the enzymatic reaction by adding 5 µL of the diluted fluorogenic substrate solution to each well.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm) every minute for 30 minutes at 37 °C using a fluorescence plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) for each well from the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the DMSO control wells (100% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

III. Competitive Activity-Based Protein Profiling (ABPP) for Selectivity

This protocol provides a method to assess the proteome-wide selectivity of the synthesized analogues using a competitive ABPP approach with a broad-spectrum serine hydrolase probe.[9][10]

Materials:

-

Cell lysate (e.g., from HeLa cells)

-

This compound analogues (dissolved in DMSO)

-

Broad-spectrum serine hydrolase activity-based probe with an alkyne handle (e.g., FP-alkyne)

-

Azide-biotin tag

-

Copper(I) catalyst (e.g., TBTA, copper(II) sulfate, and sodium ascorbate) for Click Chemistry

-

Streptavidin-agarose beads

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

LC-MS/MS instrumentation and software for proteomic analysis

Procedure:

-

Inhibitor Incubation:

-

Treat the cell lysate with the this compound analogue at the desired concentration (e.g., 10 µM) or DMSO (vehicle control) for 30 minutes at 37 °C.

-

-

Probe Labeling:

-

Add the FP-alkyne probe (e.g., 1 µM final concentration) to the inhibitor-treated lysate and incubate for another 30 minutes at 37 °C.

-

-

Click Chemistry:

-

Perform a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) reaction by adding the azide-biotin tag, copper(II) sulfate, TBTA, and freshly prepared sodium ascorbate to the labeled lysate.

-

Incubate for 1 hour at room temperature.

-

-

Protein Enrichment:

-

Precipitate the proteins (e.g., with acetone) and resuspend the pellet in a buffer containing SDS.

-

Add streptavidin-agarose beads to the protein solution and incubate for 1.5 hours at room temperature to enrich for biotin-tagged (probe-labeled) proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

On-Bead Digestion:

-

Resuspend the beads in a buffer containing urea.

-

Reduce the proteins with DTT and alkylate with IAA.

-

Digest the proteins on-bead with trypsin overnight at 37 °C.

-

-

LC-MS/MS Analysis:

-

Collect the supernatant containing the tryptic peptides.

-

Analyze the peptides by LC-MS/MS.

-

-

Data Analysis:

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant).

-

Compare the abundance of identified serine hydrolases in the inhibitor-treated samples to the DMSO control. A significant reduction in the abundance of a particular hydrolase in the inhibitor-treated sample indicates that it is a target of the this compound analogue. This allows for the assessment of the analogue's selectivity across the proteome.

-

References

- 1. DPP8/DPP9 inhibition elicits canonical Nlrp1b inflammasome hallmarks in murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Inhibition of Dpp8/9 Activates the Nlrp1b Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The NLRP1 and CARD8 inflammasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. Activity-based Proteomics of Enzyme Superfamilies: Serine Hydrolases as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.tue.nl [research.tue.nl]